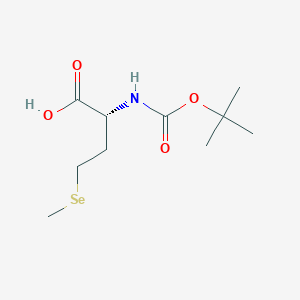![molecular formula C25H20BF4PS2 B13144847 Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium CAS No. 62217-34-9](/img/structure/B13144847.png)
Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a benzo[1,3]dithiol ring fused with a triphenyl-phosphonium group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium typically involves the reaction of benzo[1,3]dithiol with triphenylphosphine under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly reagents and solvents is often considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenyl-phosphonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted phosphonium compounds.
Applications De Recherche Scientifique
Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological systems, particularly in the labeling and imaging of biomolecules.
Medicine: Research has explored its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its conductive properties.
Mécanisme D'action
The mechanism of action of Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in various systems. Its phosphonium group can interact with cellular membranes, enhancing its ability to penetrate cells and deliver therapeutic agents.
Comparaison Avec Des Composés Similaires
Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium can be compared with other similar compounds, such as:
Benzo[1,2-d;4,5-d’]bis[1,3]dithioles: These compounds are also used in the synthesis of fluorescent dyes and conjugated polymers.
Triphenylphosphine derivatives: These compounds share the triphenyl-phosphonium group and are used in various chemical reactions and applications.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
62217-34-9 |
|---|---|
Formule moléculaire |
C25H20BF4PS2 |
Poids moléculaire |
502.3 g/mol |
Nom IUPAC |
1,3-benzodithiol-2-yl(triphenyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C25H20PS2.BF4/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-27-23-18-10-11-19-24(23)28-25;2-1(3,4)5/h1-19,25H;/q+1;-1 |
Clé InChI |
KHYBVAYYVWUOAN-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2SC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)

![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)



![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13144836.png)
